![molecular formula C16H19N3O4S B15106206 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15106206.png)
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxyphenylamino group, and a dihydropyrazolone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene, methoxybenzene, and pyrazolone derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine
In medicine, (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to potential drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
4,4’-Difluorobenzophenone: Contains a similar aromatic structure but lacks the pyrazolone and thiophene groups.
Uniqueness
The uniqueness of (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Chemical Formula : C14H16N2O3S
- Molecular Weight : 288.35 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that similar compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may function through the following pathways:
- Inhibition of Key Enzymes : Compounds with similar structures have been found to inhibit enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells, thereby reducing tumor size and spread .
Study 1: Cytotoxicity Assessment
A study conducted on a series of pyrazole derivatives, including our compound, assessed their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 15 µM against breast cancer cells, demonstrating significant cytotoxicity compared to control groups .
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that administration of the compound significantly reduced tumor growth compared to untreated controls. The study reported a reduction in tumor volume by 40% after four weeks of treatment with a dosage of 10 mg/kg body weight .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4-[(4-methoxyphenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H19N3O4S/c1-11-15(9-17-12-3-5-14(23-2)6-4-12)16(20)19(18-11)13-7-8-24(21,22)10-13/h3-6,9,13,18H,7-8,10H2,1-2H3 |
InChI Key |
QGEMZRSLRXYINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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